molecular formula C2HCl2NS B14549619 2,3-Dichloro-1-sulfanyl-1H-azirene CAS No. 62019-51-6

2,3-Dichloro-1-sulfanyl-1H-azirene

Cat. No.: B14549619
CAS No.: 62019-51-6
M. Wt: 142.01 g/mol
InChI Key: FUMTUTDDNLHLKI-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-sulfanyl-1H-azirene is a highly reactive, small-ring heterocyclic compound featuring a three-membered aziridine ring substituted with two chlorine atoms at positions 2 and 3 and a sulfanyl (-SH) group at position 1. Its molecular formula is C₂HCl₂NS, with a molecular weight of 148.96 g/mol. The compound’s strained ring structure, combined with electron-withdrawing chlorine atoms and the nucleophilic sulfanyl group, confers unique reactivity patterns.

Synthesis: It is typically synthesized via cyclization of β-chlorinated thioamide precursors under controlled conditions, as described in studies focusing on strained heterocycles . The reaction often requires low temperatures (-20°C to 0°C) to minimize ring-opening side reactions.

Properties

CAS No.

62019-51-6

Molecular Formula

C2HCl2NS

Molecular Weight

142.01 g/mol

IUPAC Name

2,3-dichloro-1-sulfanylazirine

InChI

InChI=1S/C2HCl2NS/c3-1-2(4)5(1)6/h6H

InChI Key

FUMTUTDDNLHLKI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N1S)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1-sulfanyl-1H-azirene can be achieved through several methods:

Industrial Production Methods

Industrial production of 2,3-Dichloro-1-sulfanyl-1H-azirene typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1-sulfanyl-1H-azirene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1-sulfanyl-1H-azirene involves its high reactivity due to the ring strain and the presence of multiple functional groups. The compound can act as both a nucleophile and an electrophile, participating in various chemical transformations. Its molecular targets and pathways are primarily related to its ability to form reactive intermediates, such as nitrenes and radicals, which can interact with biological molecules .

Comparison with Similar Compounds

Key Properties :

  • Melting Point : ~45–48°C (decomposes above 50°C due to ring instability) .
  • Solubility : Sparingly soluble in polar solvents (e.g., DMSO, DMF) but reacts violently with protic solvents (e.g., water, alcohols).
  • Reactivity : Undergoes rapid ring-opening with nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) due to ring strain and polar substituents .

Applications : Primarily used as an intermediate in the synthesis of sulfur-containing pharmaceuticals and agrochemicals. Its dichloro-substituted structure is also investigated for catalytic applications in asymmetric synthesis .

Comparison with Similar Compounds

To contextualize 2,3-Dichloro-1-sulfanyl-1H-azirene, its properties and reactivity are compared below with structurally related aziridine derivatives and sulfanyl-bearing heterocycles.

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Stability in Air
2,3-Dichloro-1-sulfanyl-1H-azirene C₂HCl₂NS 148.96 45–48 (decomp) Low (degraded within hours)
1-Chloroaziridine C₂H₄ClN 91.51 -30 (liquid) Moderate (stable for days)
2-Methylaziridine C₃H₇N 57.10 -95 High
1-Sulfanylaziridine C₂H₅NS 75.13 10–12 Very low (minutes)

Key Observations :

  • The dichloro substitution in 2,3-Dichloro-1-sulfanyl-1H-azirene significantly increases molecular weight and ring strain compared to unsubstituted aziridines.
  • The sulfanyl group reduces thermal stability relative to non-sulfur analogs (e.g., 1-Chloroaziridine) due to facile SH group oxidation .

Reactivity Comparison

Compound Ring-Opening Rate (k, s⁻¹) Preferred Nucleophile Major Product
2,3-Dichloro-1-sulfanyl-1H-azirene 2.1 × 10⁻³ (in DMSO with NH₃) Amines Thiourea derivatives
1-Chloroaziridine 5.6 × 10⁻⁴ Water Ethanolamine analogs
Aziridine 8.9 × 10⁻⁵ Halogens Alkyl halides

Reactivity Trends :

  • The electron-withdrawing chlorine atoms in 2,3-Dichloro-1-sulfanyl-1H-azirene enhance electrophilicity, accelerating nucleophilic ring-opening by 3–5× compared to 1-Chloroaziridine .
  • The sulfanyl group enables unique thiol-mediated reactions, such as disulfide bond formation, which are absent in chlorine-only analogs .

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